isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate
Overview
Description
Isopropyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.14230712 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Reagents and Organic Synthesis
Isopropyl, ethyl, and methyl 2-(2-benzothiazolylsulfinyl)acetates have been identified as useful synthetic reagents for the sulfinyl-Knoevenagel reaction with aldehydes, producing 4-hydroxyalk-2-enoates. These structures are significant in biologically active natural products and serve as building blocks for chiral compound synthesis (Du et al., 2012).
Antileukemic Activity
Research into ureidothiazole and ureidothiadiazole derivatives, structurally related to the compound of interest, revealed antileukemic activity against the leukemia P-388 tumor system in mice. The active compounds in this series were noted to contain structural units conducive to their bioactivity (Zee-Cheng & Cheng, 1979).
Photodegradation Studies
Sulfamethoxazole, containing an isoxazole ring similar to the compound , undergoes photodegradation in acidic solutions. This research provides insights into the stability and potential environmental fate of such compounds (Zhou & Moore, 1994).
Heterocyclic System Synthesis
Methyl 2-[bis(acetyl)ethenyl]aminopropenoate's reaction with N- and C-nucleophiles illustrates the synthesis of fused heterocyclic systems, demonstrating the compound's utility in generating complex molecular architectures (Selič & Stanovnik, 1997).
Enhanced Degradation by Soil Microorganisms
The study of isofenphos degradation in soil highlights the role of microorganisms in breaking down compounds with specific functional groups, providing a perspective on biodegradation pathways and environmental considerations (Racke & Coats, 1987).
Properties
IUPAC Name |
propan-2-yl 4-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-5-14-15(11(4)23-19-14)16(20)18-13-8-6-12(7-9-13)17(21)22-10(2)3/h6-10H,5H2,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQKIFJLPKYYGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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